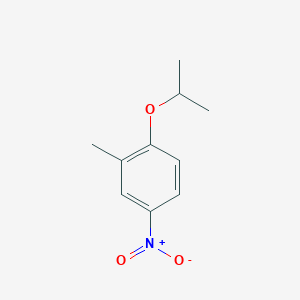
2-Isopropoxy-5-nitrotoluene
Descripción general
Descripción
2-Isopropoxy-5-nitrotoluene is an organic compound with the molecular formula C10H13NO3 It is a derivative of nitrotoluene, where the nitro group is substituted at the 5-position and an isopropoxy group is attached to the 2-position of the toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-nitrotoluene typically involves the nitration of 2-isopropoxytoluene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety compared to batch processes. The use of miniaturized devices for nitration has been reported to enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropoxy-5-nitrotoluene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acids.
Reduction: Aminotoluene derivatives.
Substitution: Various substituted toluenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isopropoxy-5-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-5-nitrotoluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isopropoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropoxy-4-nitrotoluene
- 2-Isopropoxy-6-nitrotoluene
- 2-Methoxy-5-nitrotoluene
Uniqueness
2-Isopropoxy-5-nitrotoluene is unique due to the specific positioning of the isopropoxy and nitro groups, which can influence its reactivity and interactions with other molecules. This structural arrangement can lead to different chemical and biological properties compared to its isomers and analogs.
Propiedades
IUPAC Name |
2-methyl-4-nitro-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNYLTNVNIOPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

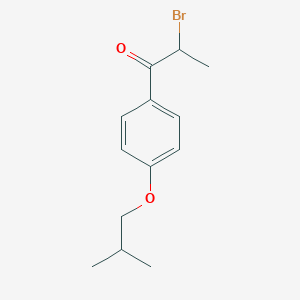


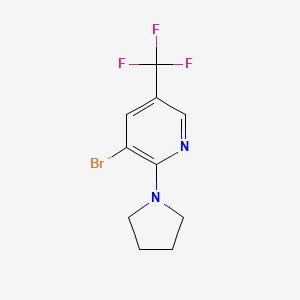
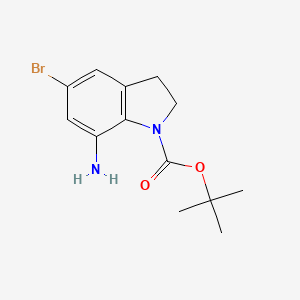
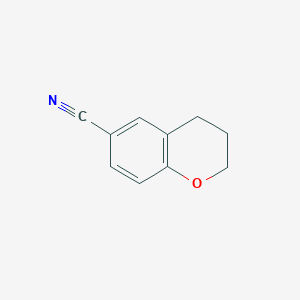
![5-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B7904997.png)
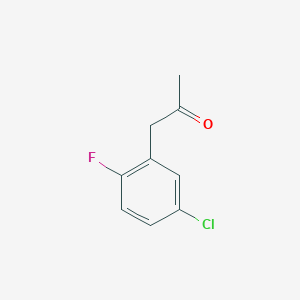

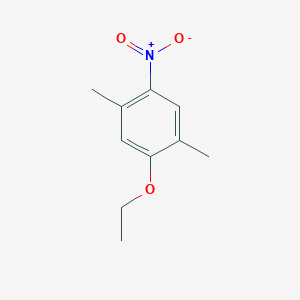

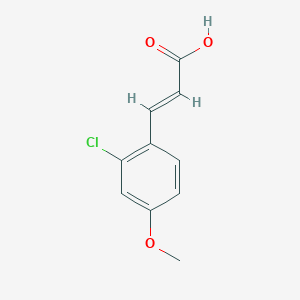
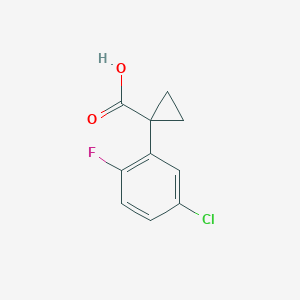
![N-{[4-(2-methylpropyl)phenyl]methyl}cyclobutanamine](/img/structure/B7905070.png)
